MFCD31695606
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Overview
Description
MFCD31695606 is a chemical compound with a molecular weight of 215.7 g/mol It is known for its unique structure, which includes a cyclopropane ring and a fluorophenyl group
Preparation Methods
The synthesis of MFCD31695606 typically involves several steps. One common method includes the reaction of (S)-1-(4-fluorophenyl)ethylamine with cyclopropanecarboxylic acid chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
MFCD31695606 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
MFCD31695606 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of MFCD31695606 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
MFCD31695606 can be compared to other similar compounds, such as:
N-[(1S)-1-(4-chlorophenyl)ethyl]cyclopropanamine;hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
N-[(1S)-1-(4-methylphenyl)ethyl]cyclopropanamine;hydrochloride: The methyl group can influence the compound’s lipophilicity and overall activity.
This compound stands out due to its unique combination of a fluorophenyl group and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIUHPICOBDR-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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